molecular formula C11H9FN2O4S2 B2620077 4-(Pyridin-2-ylsulfamoyl)benzenesulfonyl fluoride CAS No. 1607312-32-2

4-(Pyridin-2-ylsulfamoyl)benzenesulfonyl fluoride

Cat. No.: B2620077
CAS No.: 1607312-32-2
M. Wt: 316.32
InChI Key: DYQKASLHBWTCER-UHFFFAOYSA-N
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Description

4-(Pyridin-2-ylsulfamoyl)benzenesulfonyl fluoride is a sulfonyl fluoride derivative characterized by a pyridin-2-ylsulfamoyl substituent at the para position of the benzene ring. The sulfonyl fluoride moiety is reactive and often employed in covalent enzyme inhibition, particularly targeting serine proteases or oxidases through irreversible binding .

Properties

IUPAC Name

4-(pyridin-2-ylsulfamoyl)benzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O4S2/c12-19(15,16)9-4-6-10(7-5-9)20(17,18)14-11-3-1-2-8-13-11/h1-8H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQKASLHBWTCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-ylsulfamoyl)benzenesulfonyl fluoride typically involves the reaction of pyridine-2-sulfonamide with benzenesulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Commonly used solvents include dichloromethane or acetonitrile

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-ylsulfamoyl)benzenesulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Dichloromethane, acetonitrile, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(Pyridin-2-ylsulfamoyl)benzenesulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the inhibition of specific enzymes.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-ylsulfamoyl)benzenesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active site of enzymes, leading to their inhibition. This interaction is often irreversible, making the compound a potent inhibitor of enzymes such as serine proteases.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Attributes of Sulfonyl Fluoride Derivatives

Compound Name Substituent Group CAS Number Key Functional Role Bioactivity Insights
4-(Pyridin-2-ylsulfamoyl)benzenesulfonyl fluoride Pyridin-2-ylsulfamoyl Not specified Potential covalent enzyme inhibitor Hypothesized to target oxidases/proteases
4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) 2-Aminoethyl Not specified Irreversible serine protease inhibitor Inhibits NADPH oxidase activation
4-[2-(4-Aminophenyl)ethylsulfamoyl]benzenesulfonyl fluoride 4-Aminophenethylsulfamoyl 21316-00-7 Not explicitly stated Structural analog; sulfamoyl group may enhance solubility
4-[[methyl-[(4-nitrophenyl)methyl]carbamoyl]amino]benzenesulfonyl fluoride Methyl-(4-nitrophenyl)methylcarbamoyl 21322-88-3 Likely enzyme-targeting agent Nitrophenyl group may influence electron-withdrawing effects

Key Observations :

Sulfonyl Fluoride Reactivity: All compounds share the sulfonyl fluoride group, enabling covalent interactions with nucleophilic residues (e.g., serine in proteases). However, substituent groups modulate specificity and potency. For example, AEBSF’s 2-aminoethyl group enhances its inhibition of NADPH oxidase by interfering with p47phox/p67phox translocation to cytochrome b559 .

Aminoalkyl vs. Aromatic Substituents: AEBSF’s 2-aminoethyl group is more effective in NADPH oxidase inhibition than purely aromatic substituents, as shown by its ability to disrupt protein-membrane interactions . Electron-Withdrawing Groups: Derivatives like 4-[[methyl-[(4-nitrophenyl)methyl]carbamoyl]amino]benzenesulfonyl fluoride may exhibit altered reactivity due to nitro groups, which could stabilize transition states during enzyme inhibition .

Mechanistic Insights from Analog Studies

  • AEBSF and NADPH Oxidase Inhibition : AEBSF suppresses O₂⁻ production by blocking p47phox/p67phox translocation to cytochrome b559 in macrophages. Its inhibition efficacy inversely correlates with p47phox/p67phox concentration, suggesting competitive binding .
  • Role of Sulfamoyl Groups: Compounds like 4-[2-(4-aminophenyl)ethylsulfamoyl]benzenesulfonyl fluoride ( ) feature sulfamoyl linkages that may enhance solubility or mimic endogenous substrates, though their specific bioactivity remains uncharacterized in the provided evidence.

Biological Activity

4-(Pyridin-2-ylsulfamoyl)benzenesulfonyl fluoride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and case studies.

Overview of Biological Activity

The compound has been studied for several biological activities, including:

  • Antimicrobial properties : Demonstrated effectiveness against a range of bacterial strains.
  • Anticancer effects : Potential efficacy in inhibiting cancer cell proliferation and inducing apoptosis.
  • Anti-inflammatory effects : Modulation of inflammatory pathways.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus12.5 µg/mL25 µg/mL
Escherichia coli15.0 µg/mL30 µg/mL
Pseudomonas aeruginosa20.0 µg/mL40 µg/mL

These results indicate that the compound effectively inhibits the growth of harmful bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies highlight its ability to induce apoptosis in HepG2 liver cancer cells through the modulation of specific signaling pathways.

  • Inhibition of cell proliferation : The compound interferes with cellular signaling pathways that promote cancer cell growth.
  • Induction of apoptosis : It activates apoptotic pathways leading to programmed cell death.

Case Studies

  • Study on HepG2 Cells : A significant decrease in cell viability was observed upon treatment with this compound, alongside increased markers of apoptosis. Key signaling pathways affected included the NF-kB pathway.
  • Antibacterial Efficacy : Another investigation compared the compound's antibacterial activity with standard antibiotics like nitrofurantoin, demonstrating comparable efficacy against multiple bacterial strains.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Broad-spectrum antimicrobial activity against various pathogens.
  • Significant anticancer properties , particularly in liver cancer cells.
  • Potential use as a therapeutic agent in combination therapies for enhanced efficacy.

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